molecular formula C22H28S2 B14418077 (4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene CAS No. 85895-63-2

(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene

Katalognummer: B14418077
CAS-Nummer: 85895-63-2
Molekulargewicht: 356.6 g/mol
InChI-Schlüssel: NWJGNNNKHAGUNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene is an organic compound characterized by the presence of tert-butyl, phenylsulfanyl, and cyclohexyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene typically involves the reaction of 4-tert-butylphenylsulfanylcyclohexane with benzene thiol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the specific reagents used.

Wissenschaftliche Forschungsanwendungen

(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Tert-butyl-1-phenylsulfanylbenzene
  • 4-Tert-butyl-1-cyclohexylsulfanylbenzene
  • 4-Tert-butyl-1-phenylsulfanylcyclohexane

Uniqueness

(4-Tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene is unique due to the presence of both phenylsulfanyl and cyclohexyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

85895-63-2

Molekularformel

C22H28S2

Molekulargewicht

356.6 g/mol

IUPAC-Name

(4-tert-butyl-1-phenylsulfanylcyclohexyl)sulfanylbenzene

InChI

InChI=1S/C22H28S2/c1-21(2,3)18-14-16-22(17-15-18,23-19-10-6-4-7-11-19)24-20-12-8-5-9-13-20/h4-13,18H,14-17H2,1-3H3

InChI-Schlüssel

NWJGNNNKHAGUNM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC(CC1)(SC2=CC=CC=C2)SC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.